molecular formula C24H20N4O3S3 B320753 1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea

1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea

Cat. No.: B320753
M. Wt: 508.6 g/mol
InChI Key: AZBZNEZNCBXVDM-UHFFFAOYSA-N
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Description

1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea is a complex organic compound that features a combination of aromatic rings, thiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of Diphenylacetyl Intermediate: This step involves the acylation of diphenylamine with an appropriate acyl chloride under basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Sulfonamide Formation: The final step involves the coupling of the thiazole intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the cleavage of the sulfonamide bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperature conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea: can be compared with other sulfonamide derivatives and thiazole-containing compounds, such as:

Uniqueness

    Structural Complexity: The compound’s unique combination of diphenylacetyl, thiazole, and sulfonamide groups makes it structurally more complex than simpler sulfonamides.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20N4O3S3

Molecular Weight

508.6 g/mol

IUPAC Name

2,2-diphenyl-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C24H20N4O3S3/c29-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)27-23(32)26-19-11-13-20(14-12-19)34(30,31)28-24-25-15-16-33-24/h1-16,21H,(H,25,28)(H2,26,27,29,32)

InChI Key

AZBZNEZNCBXVDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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